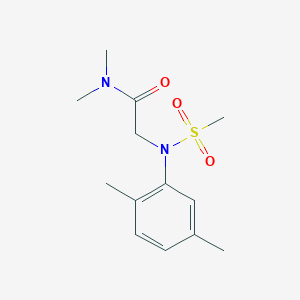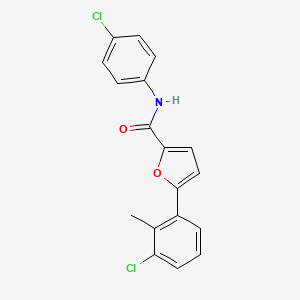![molecular formula C14H18N2O3 B5704547 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol, also known as NPP, is a chemical compound that has been extensively studied for its potential use in scientific research. NPP belongs to the class of chemicals known as piperidines, which are commonly used in medicinal chemistry due to their diverse pharmacological properties. In
Mecanismo De Acción
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol acts as an agonist at the sigma-1 receptor, which is a protein that plays a role in cellular signaling and has been implicated in a variety of physiological processes. Activation of the sigma-1 receptor by 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has been shown to have neuroprotective effects, as well as potential use in the treatment of neurodegenerative diseases and psychiatric disorders.
Biochemical and Physiological Effects:
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of calcium homeostasis. These effects contribute to its neuroprotective properties and potential therapeutic use in a variety of diseases and disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has several advantages for use in lab experiments, including its high purity and yield, as well as its well-studied mechanism of action and potential therapeutic applications. However, 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Direcciones Futuras
There are several future directions for research on 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential use in the treatment of other diseases and disorders, and the investigation of its effects on other cellular signaling pathways and physiological processes. Additionally, further studies are needed to fully understand the potential advantages and limitations of 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol for use in lab experiments and clinical applications.
Conclusion:
In conclusion, 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol is a chemical compound that has been extensively studied for its potential use in scientific research. Its well-studied mechanism of action and potential therapeutic applications make it a promising candidate for the treatment of neurodegenerative diseases and psychiatric disorders. However, further research is needed to fully understand its biochemical and physiological effects and to explore its potential use in other diseases and disorders.
Métodos De Síntesis
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol can be synthesized using a variety of methods, including the reaction of 2-nitrobenzaldehyde with propionaldehyde in the presence of piperidine. Another method involves the reaction of 2-nitrobenzaldehyde with propargyl alcohol in the presence of piperidine. Both methods yield 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol with high purity and yield.
Aplicaciones Científicas De Investigación
1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, as well as potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-7-10-15(11-8-13)9-3-5-12-4-1-2-6-14(12)16(18)19/h1-6,13,17H,7-11H2/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQBRKVMOQMIHO-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198515 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-(2-Nitrophenyl)-2-propen-1-yl]-4-piperidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

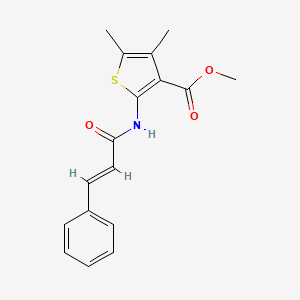
![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)
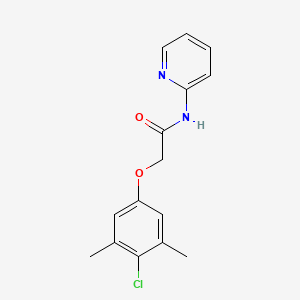
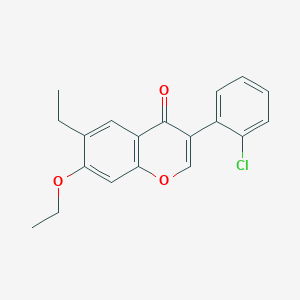


![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5704517.png)

![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)

